molecular formula C12H17F2N3O4S B6949833 N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949833
M. Wt: 337.35 g/mol
InChI Key: RCFDUPJFEYOTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to an oxazole ring, which is further connected to a thiazolidine ring with a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O4S/c1-12(2,9-6-7(10(13)14)21-16-9)15-11(18)8-4-5-17(3)22(8,19)20/h6,8,10H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDUPJFEYOTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(F)F)NC(=O)C2CCN(S2(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the oxazole ring through cyclization reactions involving difluoromethyl ketones and nitriles. The thiazolidine ring can be synthesized via a condensation reaction between a thioamide and an α-halo acid. The final step involves coupling the oxazole and thiazolidine intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxazole and thiazolidine rings may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to its combination of an oxazole ring with a difluoromethyl group and a thiazolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.